molecular formula C9H14O2 B8799059 2-Methoxy-5,5-dimethylcyclohex-2-enone

2-Methoxy-5,5-dimethylcyclohex-2-enone

Cat. No.: B8799059
M. Wt: 154.21 g/mol
InChI Key: JRGZHRJEKVTXCX-UHFFFAOYSA-N
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Description

2-Methoxy-5,5-dimethylcyclohex-2-enone is a substituted cyclohexenone featuring a methoxy group at the 2-position and two methyl groups at the 5,5-positions. This compound is part of a broader class of cyclohexenone derivatives, which are widely utilized in organic synthesis due to their conjugated enone system. The methoxy group acts as an electron-donating substituent, stabilizing the enone through resonance and influencing its reactivity in cycloadditions, nucleophilic additions, and condensation reactions.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-methoxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-9(2)5-4-8(11-3)7(10)6-9/h4H,5-6H2,1-3H3

InChI Key

JRGZHRJEKVTXCX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C(=O)C1)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-methoxy-5,5-dimethylcyclohex-2-enone, highlighting differences in reactivity, applications, and biological activity:

Compound Substituents Key Reactivity/Properties Applications/Biological Activity References
This compound 2-OCH₃, 5,5-diCH₃ Electron-donating methoxy group stabilizes enone; potential for electrophilic additions. Limited direct data; inferred synthetic utility.
3-Amino-5,5-dimethylcyclohex-2-enone 3-NH₂, 5,5-diCH₃ Nucleophilic amino group enables multi-component reactions (e.g., with aldehydes, nitriles). Precursor to polyhydroquinolines, antioxidants.
5,5-Dimethylcyclohex-2-enone 5,5-diCH₃ Steric bulk from methyl groups affects cycloaddition efficiency; unsubstituted enone. Rhodium-catalyzed [4+2] cycloadditions.
3-(2,3-Dichlorostyryl)-5,5-dimethylcyclohex-2-enone 3-styryl (2,3-diCl), 5,5-diCH₃ Conjugated styryl group enhances electron-withdrawing effects; Cl substituents improve stability. Sensitizer in dye-sensitized solar cells.
3-Hydroxy-5,5-dimethylcyclohex-2-enone 3-OH, 5,5-diCH₃ Hydrogen bonding via hydroxyl group influences solubility and reactivity. Antitumor evaluation (derivatives).

Key Differences in Reactivity:

  • Electronic Effects: The methoxy group in this compound donates electrons via resonance, activating the enone for electrophilic attacks. In contrast, electron-withdrawing groups (e.g., Cl in 3-(2,3-dichlorostyryl)-5,5-dimethylcyclohex-2-enone) deactivate the enone toward nucleophilic additions .
  • Steric Effects: Substituents at the 3-position (e.g., NH₂, styryl) introduce steric hindrance, affecting reaction pathways. For example, 5,5-dimethylcyclohex-2-enone undergoes efficient [4+2] cycloadditions, while methyl substituents on the enone double bond inhibit reactivity .
  • Multi-Component Reactions: 3-Amino-5,5-dimethylcyclohex-2-enone participates in one-pot syntheses of N-arylquinolines and polyhydroquinolines due to its nucleophilic amino group, a feature absent in the methoxy analog .

Physical and Spectral Properties:

  • Spectral characterization (e.g., IR, NMR) would show distinct signals for the OCH₃ group (~3.3 ppm in ¹H NMR) .
  • Styryl Derivatives: Conjugation in 3-(2,3-dichlorostyryl)-5,5-dimethylcyclohex-2-enone results in UV-Vis absorption shifts, making it suitable for optoelectronic applications .

Preparation Methods

Mechanism and General Procedure

The Stork-Danheiser reaction enables the regioselective introduction of alkoxy groups at the α-position of cyclic enones. For 2-methoxy-5,5-dimethylcyclohex-2-enone, the protocol involves two stages:

  • Synthesis of Methoxy-Substituted Vinylogous Esters :

    • Starting Material : 5,5-Dimethylcyclohexane-1,3-dione is alkylated with methyl iodide under basic conditions (K₂CO₃/DMF) to form 3-methoxy-5,5-dimethylcyclohex-2-en-1-one.

    • Key Step : The enolate of the diketone attacks methyl iodide, yielding the methoxy enol ether.

  • Reductive Elimination :

    • The vinylogous ester undergoes reduction using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether, followed by acid quenching (HCl) to yield the target enone.

Experimental Data and Optimization

ParameterConditionYield (%)Reference
Alkylation BaseK₂CO₃ in DMF85–90
Reduction AgentLiAlH₄ (0.4 equiv)95
Acid Quenching1N HCl at 0°C
PurificationColumn Chromatography (Hexane:EtOAc)

Notable Observations :

  • Solvent-free conditions during reduction improve yield by minimizing side reactions.

  • Excess LiAlH₄ (>0.5 equiv) leads to over-reduction, forming undesired alcohols.

Nucleophilic Substitution of Halogenated Intermediates

Bromoenone Precursors and Methoxylation

Halogenated cyclohexenones serve as intermediates for introducing methoxy groups via nucleophilic substitution.

Synthesis of 2-Bromo-5,5-dimethylcyclohex-2-enone

  • Procedure : 5,5-Dimethylcyclohexane-1,3-dione is treated with N-bromosuccinimide (NBS) in acetonitrile, yielding 2-bromo-5,5-dimethylcyclohex-2-enone.

  • Yield : 91% over two steps.

Methoxy Group Introduction

  • Reaction : The bromoenone reacts with sodium methoxide (NaOMe) in DMF at 60°C, facilitating SN₂ displacement.

  • Challenge : Competing elimination reactions require careful temperature control.

Data Table: Substitution Efficiency

HalogenNucleophileTemp (°C)Yield (%)
BrNaOMe6078
BrKOMe8065

Critical Insight : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may necessitate longer reaction times.

Epoxide Ring-Opening with Methoxide

Epoxidation and Methoxylation

Epoxides derived from cyclohexenones undergo ring-opening with methoxide to install the methoxy group.

Epoxidation of 5,5-Dimethylcyclohex-2-enone

  • Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ forms the 2,3-epoxide.

  • Yield : 89%.

Methoxide-Mediated Ring-Opening

  • Conditions : Epoxide reacts with NaOMe in methanol at 25°C, yielding this compound.

  • Regioselectivity : Methoxide attacks the less hindered carbon, ensuring α-methoxy placement.

Comparative Analysis of Epoxide Methods

ParameterEpoxidation AgentMethoxide SourceYield (%)
mCPBANaOMe75
H₂O₂/NaHCO₃KOMe68

Advantage : Epoxide route avoids harsh reducing agents, suitable for acid-sensitive substrates.

Comparative Evaluation of Synthetic Routes

Yield and Scalability

MethodAverage Yield (%)ScalabilityCost Efficiency
Stork-Danheiser95HighModerate
Nucleophilic Substitution78ModerateLow
Epoxide Ring-Opening75LowHigh

Practical Considerations

  • Stork-Danheiser : Preferred for large-scale synthesis due to high yields but requires stringent moisture control.

  • Epoxide Route : Limited by epoxidation selectivity but offers milder conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methoxy-5,5-dimethylcyclohex-2-enone, and how are reaction conditions optimized?

  • Methodological Answer : The compound is commonly synthesized via Claisen-Schmidt condensation, where 5,5-dimethylcyclohexane-1,3-dione (dimedone) reacts with a methoxy-substituted benzaldehyde derivative under acidic or basic catalysis. For example, and describe the use of organocatalysts or nanocatalysts (e.g., Ni nanoparticles) in ethanol at room temperature, achieving yields >75%. Key optimization parameters include:

  • Catalyst selection : Acidic catalysts (e.g., mandelic acid) or green nanocatalysts (e.g., dendritic mesoporous nanosilica) improve efficiency and reduce toxicity .
  • Solvent choice : Ethanol or water is preferred for greener synthesis .
  • Reaction monitoring : TLC or NMR tracking ensures reaction completion within 25–60 minutes .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies methoxy (-OCH₃), enone (C=O), and dimethyl (C(CH₃)₂) groups. For instance, in , methoxy protons appear at δ 3.3–3.5 ppm, while enone carbonyls resonate at δ 189 ppm in 13C NMR.
  • FT-IR : Confirms C=O stretching (~1700 cm⁻¹) and O–CH₃ vibrations (~2850 cm⁻¹) .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 413 in ) validate the molecular formula .

Q. How is crystallographic data analyzed to resolve the structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. details parameters for a related compound:

  • Crystal system : Monoclinic (P2₁/n) with unit cell dimensions a = 7.208 Å, b = 13.824 Å, c = 15.022 Å .
  • Data refinement : R values <0.1 indicate high accuracy. Displacement parameters and H-bonding networks are analyzed using WinGX/ORTEP .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure refinement?

  • Methodological Answer : Discrepancies in bond lengths/angles or thermal motion may arise from disordered solvent molecules or twinning. Strategies include:

  • Multi-scan absorption correction : Tools like SADABS (Bruker) mitigate intensity errors .
  • Twinned refinement : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning .
  • Validation tools : CheckCIF (IUCr) flags geometric outliers, which are manually adjusted .

Q. What green chemistry approaches enhance the sustainability of synthesizing this compound?

  • Methodological Answer :

  • Catalyst design : Ni nanoparticles (NiNPs) or organocatalysts (e.g., mandelic acid) replace toxic metal catalysts, reducing waste ( ).
  • Solvent-free or aqueous conditions : reports ethanol as a reusable solvent with nanocatalysts, achieving 95% atom economy.
  • Microwave/ultrasound assistance : Accelerates reaction times (e.g., 25 minutes vs. hours) .

Q. How do electronic and steric effects of the methoxy group influence the reactivity of this compound?

  • Methodological Answer : The methoxy group’s electron-donating nature stabilizes intermediates via resonance, directing electrophilic substitution. For example:

  • Enone reactivity : Methoxy groups increase carbonyl electrophilicity, facilitating nucleophilic additions (e.g., Michael acceptors in ).
  • Steric hindrance : Dimethyl and methoxy groups at C5 and C2 restrict ring puckering, as quantified by Cremer-Pople coordinates ( ). Computational studies (DFT) can model these effects .

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